N1-cyclohexyl-N2-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-cyclohexyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S3/c21-17(18(22)20-13-6-2-1-3-7-13)19-12-15(14-8-4-10-25-14)27(23,24)16-9-5-11-26-16/h4-5,8-11,13,15H,1-3,6-7,12H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAZNPRVAGTTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-cyclohexyl-N2-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.
Molecular Composition
The compound has the following molecular formula:
- Molecular Formula : C19H29N3O4S
- Molecular Weight : Approximately 373.5 g/mol
Structural Features
The structure includes several notable components:
- Cyclohexyl Group : Enhances hydrophobic interactions.
- Thiophene Rings : Known to interact with various biological targets, influencing enzyme activity and receptor binding.
- Oxalamide Linkage : Connects the cyclohexyl and thiophene components, contributing to the compound's unique properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The thiophene component plays a crucial role in modulating enzyme activity and receptor binding, potentially influencing pathways related to inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial effects. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. For instance, compounds in this class have demonstrated effectiveness against resistant strains of bacteria, indicating their utility in treating infections where traditional antibiotics fail.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which could reduce inflammation in various biological models. This mechanism holds promise for treating conditions such as arthritis and other inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Key Biological Activity |
|---|---|---|
| N1-cyclohexyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide | 373.5 g/mol | Antimicrobial, anti-inflammatory |
| N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide | 385.5 g/mol | Antimicrobial |
| N1-cyclopentyl-N2-(thiazol-2-YL)oxalamide | 239.3 g/mol | Unknown |
This comparison highlights the unique structural and functional aspects of this compound relative to other similar compounds.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thiophene derivatives against several bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting it could be developed into a new antimicrobial agent.
Investigation of Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory capabilities of this compound, revealing that it significantly reduced levels of TNF-alpha and IL-6 in vitro. These findings suggest its potential therapeutic role in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues in the Oxalamide Class
Oxalamides are a versatile class of compounds with applications ranging from flavor enhancers to pharmaceuticals. Key analogues include:
Key Observations :
Thiophene-Containing Derivatives
Thiophene rings are common in bioactive compounds due to their electron-rich nature and metabolic resistance. Examples include:
Key Observations :
Toxicological and Metabolic Considerations
While direct data for the target compound are unavailable, structurally related oxalamides provide insights:
- NOEL Values: S336 and its analogues exhibit NOELs of 100 mg/kg bw/day, with safety margins exceeding 500 million due to low exposure levels in food applications .
Q & A
Q. What are the common synthetic routes for N1-cyclohexyl-N2-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide, and how are key intermediates validated?
The synthesis typically involves three steps:
Thiophene functionalization : Friedel-Crafts acylation introduces the thiophene-sulfonyl group using acyl chlorides under controlled conditions .
Oxalamide formation : Reaction of intermediates (e.g., cyclohexylamine) with oxalyl chloride to form the oxalamide backbone .
Spirocyclization : Nucleophilic attack and cyclization under green conditions (e.g., ethanol at room temperature) to finalize the structure .
Validation: Key intermediates are confirmed via FT-IR (e.g., C=S stretch at 1280–1160 cm⁻¹, C–S–C at 748 cm⁻¹) and ¹H/¹³C-NMR (e.g., aromatic protons at 8.30–7.20 ppm, spiro carbons at 80.90–79.20 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- FT-IR : Identify functional groups (e.g., NH/NH₂ at 3370–3180 cm⁻¹, C=O at 1710–1690 cm⁻¹) .
- NMR :
- ¹H-NMR: Aromatic protons (7.20–8.30 ppm), NH-thiadiazole (10.50–9.90 ppm), aliphatic CH₂ (2.90–1.10 ppm) .
- ¹³C-NMR/DEPT-135: Spiro carbons (79–81 ppm), cyclohexane CH₂ (24–39 ppm) .
- Mass Spectrometry : Exact mass validation (e.g., 343.1087 g/mol for related oxalamides) .
Q. How can computational methods like DFT aid in preliminary studies of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts:
- Electronic properties : HOMO/LUMO energies for redox behavior .
- Thermochemistry : Atomization energies (±2.4 kcal/mol accuracy) to validate stability .
- Geometric optimization : Compare calculated bond lengths/angles with crystallographic data (e.g., SHELX-refined structures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed reaction mechanisms for spirocyclization?
Contradictions may arise in nucleophilic attack sequences (e.g., thiol vs. hydrazine initiation). To resolve:
Q. What advanced strategies optimize yield in sulfonyl-group incorporation?
- Catalyst screening : Lewis acids (e.g., AlCl₃) enhance Friedel-Crafts acylation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve sulfonyl-group stability .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
Q. How can crystallography and SHELX software clarify structural ambiguities?
Q. What methodological approaches validate the compound’s potential in pharmacological studies?
- In vitro assays :
- ADMET profiling :
- Metabolic stability: Microsomal half-life (e.g., >30 mins in human liver microsomes) .
- Toxicity: NOEL (e.g., 100 mg/kg/day in rats) from 93-day studies .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
